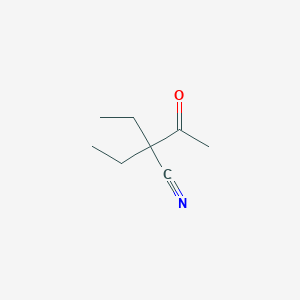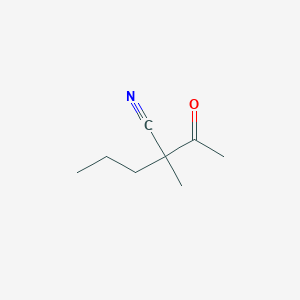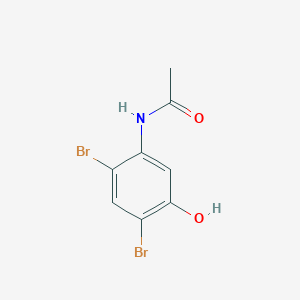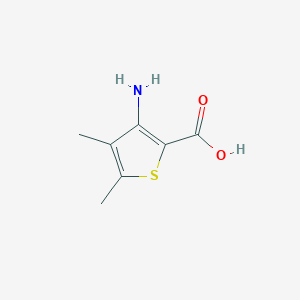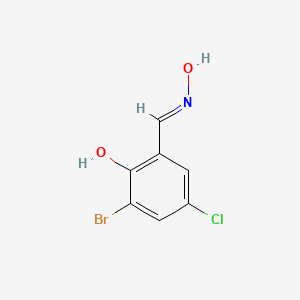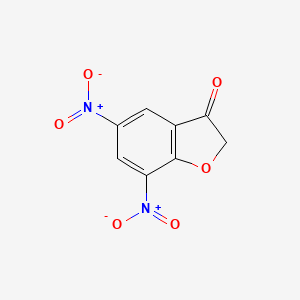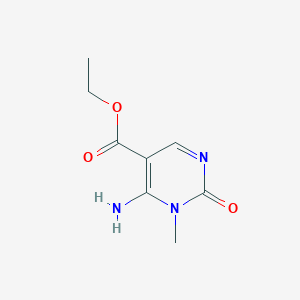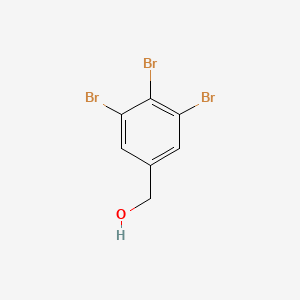
(3,4,5-Tribromophenyl)methanol
Vue d'ensemble
Description
(3,4,5-Tribromophenyl)methanol, also known as TBM, is a chemical compound that has gained attention in scientific research due to its unique properties. TBM is a white crystalline solid with a molecular weight of 367.9 g/mol. It is widely used in various fields such as organic synthesis, pharmaceuticals, and material science.
Mécanisme D'action
The mechanism of action of (3,4,5-Tribromophenyl)methanol is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. (3,4,5-Tribromophenyl)methanol has also been reported to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
(3,4,5-Tribromophenyl)methanol has been reported to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). (3,4,5-Tribromophenyl)methanol has also been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
(3,4,5-Tribromophenyl)methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. (3,4,5-Tribromophenyl)methanol is also relatively inexpensive compared to other compounds with similar properties. However, (3,4,5-Tribromophenyl)methanol has some limitations in lab experiments. It is insoluble in water and has low solubility in organic solvents. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on (3,4,5-Tribromophenyl)methanol. One area of research is the development of (3,4,5-Tribromophenyl)methanol-based drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another area of research is the development of (3,4,5-Tribromophenyl)methanol-based drugs for the treatment of cancer. (3,4,5-Tribromophenyl)methanol can also be used as a building block for the synthesis of other compounds with potential therapeutic applications. Further studies are needed to fully understand the mechanism of action of (3,4,5-Tribromophenyl)methanol and its potential applications in various fields.
Conclusion:
(3,4,5-Tribromophenyl)methanol is a chemical compound that has gained attention in scientific research due to its unique properties. It has been reported to possess anti-inflammatory, antibacterial, and antifungal properties. (3,4,5-Tribromophenyl)methanol has potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and diabetes. Further studies are needed to fully understand the mechanism of action of (3,4,5-Tribromophenyl)methanol and its potential applications in various fields.
Applications De Recherche Scientifique
(3,4,5-Tribromophenyl)methanol has been widely used in scientific research due to its unique properties. It has been reported to possess anti-inflammatory, antibacterial, and antifungal properties. (3,4,5-Tribromophenyl)methanol has also been reported to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
(3,4,5-tribromophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEPJHBPUAQSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698749 | |
| Record name | (3,4,5-Tribromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,5-Tribromophenyl)methanol | |
CAS RN |
98556-22-0 | |
| Record name | (3,4,5-Tribromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B3317961.png)
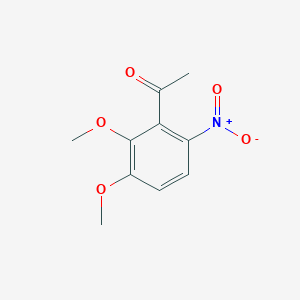
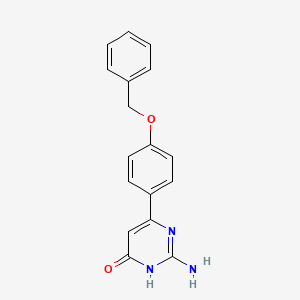
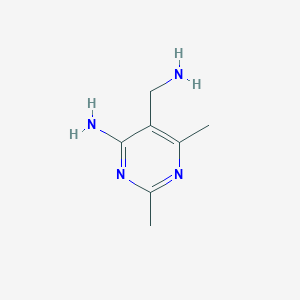
![2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/structure/B3317981.png)

